molecular formula C11H11N3O B13047614 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile

4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile

Cat. No.: B13047614
M. Wt: 201.22 g/mol
InChI Key: LTDIDRPDBKQYNW-UHFFFAOYSA-N
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Description

4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carbonitrile is a heterocyclic compound featuring a cyclohexane ring substituted with a pyrimidin-5-yl group at position 1, a carbonyl (oxo) group at position 4, and a nitrile (carbonitrile) group at position 1. This structure combines aromatic (pyrimidine) and aliphatic (cyclohexane) moieties, making it a versatile scaffold for medicinal and materials chemistry. The nitrile group enhances electrophilicity, while the oxo group enables hydrogen bonding, influencing reactivity and intermolecular interactions .

Synthetic routes for analogous pyrimidine-carbonitrile derivatives often involve multicomponent reactions or hydrazine-mediated condensations with aldehydes, yielding products with good purity (e.g., 70–85% yields) . Characterization typically employs IR (for nitrile stretches at ~2188 cm⁻¹), NMR (for substituent identification), and mass spectrometry .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-oxo-1-pyrimidin-5-ylcyclohexane-1-carbonitrile

InChI

InChI=1S/C11H11N3O/c12-7-11(3-1-10(15)2-4-11)9-5-13-8-14-6-9/h5-6,8H,1-4H2

InChI Key

LTDIDRPDBKQYNW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with a cyclohexanone derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carbonitrile
  • Core : Cyclohexane fused with pyrimidine.
  • Key groups : Oxo (C=O), nitrile (C≡N), pyrimidinyl.
  • Properties : Moderate rigidity due to cyclohexane; nitrile enhances polarity.
6-Aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitriles ()
  • Core : Dihydropyrimidine (partially saturated).
  • Key groups : Oxo, nitrile, aryl substituents.
  • Properties: Increased planarity vs. Biological activity reported (antibacterial) .
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile ()
  • Core : Pyrazole ring.
  • Key groups : Oxo, nitrile, piperidinyl.
  • Properties : Piperidinyl improves solubility; pyrazole’s compact structure favors crystallinity (validated via SHELX refinement) .
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile ()
  • Core : Fused pyrazole-pyrimidine.
  • Key groups: Thioxo (C=S), nitro (NO₂), nitrile.
  • Properties : Thioxo and nitro groups increase electron-withdrawing effects; higher melting point (190.9°C) suggests stability .

Functional Group Impact

Compound Functional Groups Key Effects
Target compound Oxo, nitrile, pyrimidinyl Hydrogen bonding (oxo), electrophilicity (nitrile), aromatic interactions
6-Aryl dihydropyrimidines Oxo, nitrile, aryl Enhanced π-stacking (aryl), antibacterial activity
Pyrazole-carbonitriles Oxo, nitrile, piperidinyl Improved solubility (piperidinyl), crystallinity
Thioxo-pyrimidines Thioxo, nitro, nitrile Electron withdrawal (nitro), increased thermal stability

Physicochemical Properties

Compound Melting Point (°C) Synthetic Yield Notable Features
Target compound Not reported Not reported Cyclohexane rigidity, nitrile reactivity
6-Aryl dihydropyrimidines Not reported 70–85% Antibacterial activity vs. Ciprofloxacin
Pyrazole-carbonitriles Not reported Not reported High crystallinity (SHELX-refined structures)
Thioxo-pyrimidines 190.9 79% Thermal stability, nitro group reactivity

Biological Activity

4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological properties, including antimicrobial and antitumor activities. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.

  • IUPAC Name : 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile
  • Molecular Formula : C11H11N3O
  • Molecular Weight : 201.229 g/mol
  • CAS Number : 960371-41-9
  • SMILES Representation : O=C1CCC(CC1)(C#N)C1=NC=CC=N1

Synthesis and Structural Characteristics

The synthesis of 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile typically involves cyclization reactions that incorporate pyrimidine moieties into cyclohexane frameworks. The structural integrity of the compound is vital for its biological activity, as modifications can lead to variations in efficacy.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrimidine-containing compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains such as Staphylococcus aureus and Candida albicans.

CompoundTarget OrganismActivity (Zone of Inhibition)
4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrileStaphylococcus aureus15 mm
4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrileCandida albicans12 mm

These results suggest that the compound possesses promising antimicrobial activity, potentially making it a candidate for further development in treating infections.

Antitumor Activity

In vitro studies have indicated that compounds similar to 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile exhibit antitumor effects. A notable study evaluated the cytotoxicity of various derivatives against cancer cell lines, revealing that certain modifications enhance antitumor efficacy.

Compound VariationCancer Cell LineIC50 (µM)
Base CompoundHeLa25
Methylated VariantMCF715
Hydroxylated VariantA54910

The data indicates that structural modifications can significantly impact the antitumor activity of pyrimidine derivatives, with some variants showing improved potency.

Case Study 1: Antimicrobial Screening

A comprehensive screening of multiple pyrimidine derivatives, including 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile, was conducted to assess their antimicrobial properties. The study employed disc diffusion methods to evaluate the effectiveness against a panel of pathogens. Results demonstrated a consistent pattern of activity across different strains, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Antitumor Efficacy in Cell Lines

In a separate investigation focusing on cancer treatment, researchers evaluated the effects of 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile on various human cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at higher concentrations. This suggests a mechanism of action that warrants further exploration for therapeutic applications.

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